3-Methylpiperidin

Übersicht

Beschreibung

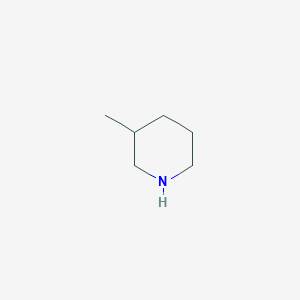

3-Methylpiperidine is an organic compound with the molecular formula C₆H₁₃N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methyl group attached to the third carbon atom of the piperidine ring. 3-Methylpiperidine is a colorless liquid with a pungent odor and is used in various chemical reactions and industrial applications .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3-Methylpiperidine serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in:

- Pharmaceuticals : Used as an intermediate in the synthesis of various drugs, including those targeting neurological disorders and antimicrobial agents.

- Agrochemicals : Employed in the production of pesticides and herbicides, contributing to agricultural productivity.

- Specialty Chemicals : Functions as a precursor in the manufacture of polymers and resins, enhancing material properties and performance.

Table 1: Key Applications in Chemical Synthesis

| Application Type | Specific Uses |

|---|---|

| Pharmaceuticals | Intermediates for drug synthesis |

| Agrochemicals | Production of pesticides and herbicides |

| Specialty Chemicals | Precursor for polymers and resins |

Research indicates that 3-methylpiperidine exhibits various biological activities due to its ability to interact with biological systems. Key areas of exploration include:

- Neurotransmitter Systems : The compound may influence neurotransmitter release and receptor activity, which is crucial for cognitive functions.

- Antimicrobial Properties : Certain derivatives have shown effectiveness against various pathogens, suggesting potential use in treating infections.

- Neuroprotective Effects : Investigations into its neuroprotective capabilities highlight potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antithrombotic Activity : Derivatives are being explored for their role in synthesizing anticoagulant drugs like argatroban, used to treat coronary artery disease and stroke.

Table 2: Biological Activities of 3-Methylpiperidine

| Biological Activity | Potential Applications |

|---|---|

| Neurotransmitter Modulation | Cognitive enhancement and treatment of disorders |

| Antimicrobial Effects | Treatment of bacterial infections |

| Neuroprotection | Potential therapies for neurodegenerative diseases |

| Antithrombotic Activity | Development of anticoagulant medications |

Industrial Applications

In industrial contexts, 3-methylpiperidine is utilized for its unique properties:

- Catalysis : It can act as a ligand in catalytic processes, enhancing reaction rates and selectivity.

- Ionic Liquids : Recent studies have explored its incorporation into ionic liquids for applications in lithium batteries, showcasing its versatility beyond traditional uses.

Neuroprotective Research

A study investigated the neuroprotective effects of 3-methylpiperidine derivatives on neuronal cells exposed to oxidative stress. Results indicated that these derivatives could significantly reduce cell death by modulating oxidative stress pathways, suggesting their potential use in developing neuroprotective drugs.

Antimicrobial Efficacy

Research conducted on various derivatives of 3-methylpiperidine demonstrated notable antimicrobial activity against resistant strains of bacteria. The findings support further development of these compounds as novel antibiotics.

Wirkmechanismus

Target of Action

3-Methylpiperidine is a derivative of piperidine, a heterocyclic organic compound .

Mode of Action

Piperidine derivatives are known to regulate multiple signaling molecules . This regulation can lead to various cellular changes, depending on the specific targets involved.

Biochemical Pathways

Piperidine derivatives have been found to regulate multiple signaling pathways such as akt/mtor/mmp-9, 5′-amp-activated protein kinase-activated nlr family pyrin domain containing-3 inflammasome, voltage-gated k+ current, pkcα/erk1/2, nf-κb/ap-1/mmp-9, wnt/β-catenin, jnk/p38 mapk, and gut microbiota .

Result of Action

Piperidine derivatives have been found to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Action Environment

It’s worth noting that pyridine derivatives, including 3-methylpyridine, are environmental contaminants generally associated with processing fossil fuels . These compounds have also been detected at legacy wood treatment sites .

Biochemische Analyse

Biochemical Properties

3-Methylpiperidine plays a vital role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lysine decarboxylase and primary-amine oxidase, which are involved in the biosynthesis of piperidine alkaloids . These interactions are essential for the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

3-Methylpiperidine influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including 3-Methylpiperidine, have demonstrated antiproliferative and antimetastatic effects on cancer cells . These effects are mediated through the modulation of signaling pathways and gene expression, highlighting the compound’s potential in cancer therapy.

Molecular Mechanism

The molecular mechanism of 3-Methylpiperidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to interact with various enzymes and proteins, leading to the modulation of their activity. For instance, 3-Methylpiperidine can inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . These interactions at the molecular level are crucial for understanding the compound’s biochemical and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylpiperidine can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that 3-Methylpiperidine remains stable under specific conditions, but its degradation products can influence cellular functions over time . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 3-Methylpiperidine vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of 3-Methylpiperidine.

Metabolic Pathways

3-Methylpiperidine is involved in several metabolic pathways. It interacts with enzymes such as lysine decarboxylase and primary-amine oxidase, which play a role in the biosynthesis of piperidine alkaloids . These interactions can affect the metabolic flux and levels of various metabolites. The compound’s involvement in these pathways highlights its potential in modulating metabolic processes for therapeutic purposes.

Transport and Distribution

The transport and distribution of 3-Methylpiperidine within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its activity and therapeutic potential. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy.

Subcellular Localization

3-Methylpiperidine’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity. Studying the subcellular localization of 3-Methylpiperidine provides insights into its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methylpiperidine can be synthesized through several methods. One common approach involves the gas-phase ring-closing reaction of 2-methyl-1,5-pentamethylene diamine in the presence of an alumino silica gel catalyst. The reaction is carried out at temperatures above 193°C, with optimal conditions being between 250°C and 300°C . Another method involves the reduction of 3-picoline using palladium acetate as a catalyst in tetrahydrofuran at 60°C under an inert atmosphere .

Industrial Production Methods: Industrial production of 3-Methylpiperidine typically involves the hydrogenation of pyridine derivatives. The process uses a molybdenum disulfide catalyst to facilitate the hydrogenation reaction, converting pyridine to piperidine and subsequently to 3-Methylpiperidine .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylpiperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary and tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: N-oxides of 3-Methylpiperidine.

Reduction: Secondary and tertiary amines.

Substitution: Alkylated or acylated derivatives of 3-Methylpiperidine.

Vergleich Mit ähnlichen Verbindungen

3-Methylpiperidine can be compared with other piperidine derivatives, such as:

Piperidine: The parent compound, which lacks the methyl group at the third position.

2-Methylpiperidine: A similar compound with the methyl group attached to the second carbon atom.

4-Methylpiperidine: A derivative with the methyl group at the fourth position.

Uniqueness: The position of the methyl group in 3-Methylpiperidine influences its chemical reactivity and physical properties. For instance, the presence of the methyl group at the third position can affect the compound’s steric and electronic environment, making it more suitable for specific chemical reactions and applications compared to its isomers .

Biologische Aktivität

3-Methylpiperidine is a cyclic amine that has garnered attention in various fields of research due to its diverse biological activities and potential therapeutic applications. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

3-Methylpiperidine (C6H13N) is characterized by a six-membered ring containing one nitrogen atom. Its structural formula is represented as follows:

This compound is soluble in water and is often utilized as a reactant in the synthesis of various pharmaceuticals, including those targeting chronic pain and viral infections.

The biological activity of 3-methylpiperidine largely depends on its interactions with specific biomolecules. The nitrogen atom in the piperidine ring can participate in hydrogen bonding and coordination with metal ions, which may modulate the activity of various receptors and enzymes.

Key Mechanisms Include:

- Ligand Binding : Acts as a ligand that binds to specific receptors, influencing their activity.

- Enzyme Modulation : Interacts with enzymes, potentially altering metabolic pathways.

1. Antiviral Activity

3-Methylpiperidine derivatives have been explored for their antiviral properties. For instance, it has been used as a precursor for synthesizing phenylpropenamide derivatives that exhibit anti-hepatitis B virus activity .

2. Analgesic Effects

Compounds derived from 3-methylpiperidine have been identified as CB2 receptor agonists, which are promising candidates for treating chronic pain .

3. Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives. One notable compound demonstrated significant anticancer activity against prostate cancer cells (PC3) with an IC50 value of 0.81 µM, indicating its ability to inhibit tubulin polymerization at the colchicine binding site .

Study on Degradation Pathways

Research conducted on the degradation pathways of 3-methylpyridine by Gordonia nitida revealed insights into the metabolic processes involving 3-methylpiperidine. The study indicated that this bacterium could degrade related compounds without lag time, suggesting efficient metabolic pathways that could be harnessed for bioremediation purposes .

Antiproliferative Activity

A study investigating novel piperidine derivatives found that several compounds exhibited antiproliferative activity across multiple cancer cell lines, including breast (MCF7) and gastric (MGC803) cancer cells. These findings underscore the potential of 3-methylpiperidine derivatives in cancer therapeutics .

Data Summary

Eigenschaften

IUPAC Name |

3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGMWWXJUXDNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Record name | 3-METHYLPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22406 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029195 | |

| Record name | 3-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-methylpiperidine appears as a colorless liquid with a characteristic odor. Less dense than water. Contact may cause severe irritation to skin, eyes, and mucous membranes. Toxic by ingestion, inhalation and skin absorption. | |

| Record name | 3-METHYLPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22406 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

626-56-2 | |

| Record name | 3-METHYLPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22406 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDI976OYAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Methylpiperidine?

A1: 3-Methylpiperidine has a molecular formula of C6H13N and a molecular weight of 99.17 g/mol.

Q2: What are some spectroscopic techniques used to characterize 3-Methylpiperidine?

A2: 3-Methylpiperidine is commonly characterized using techniques like IR, EI-MS, and 1H-NMR spectroscopy. [, , , , ] These methods provide valuable information about its functional groups, molecular weight, and proton environment. [, , , , ]

Q3: Have computational methods been used to study 3-Methylpiperidine?

A3: Yes, ab initio and density functional theory (DFT) calculations have been employed to study the thermochemical properties of 3-Methylpiperidine. [] These calculations, specifically the G3MP2B3 method, show good agreement with experimental data, aiding in understanding the influence of the methyl group on the piperidine ring's stability and conformation. []

Q4: What is the significance of studying the conformational behavior of 3-Methylpiperidine?

A4: Understanding the conformational behavior, particularly the axial and equatorial preferences of the methyl group, is crucial for elucidating the molecule's interactions in biological systems and its potential as a building block for more complex molecules. []

Q5: How does the position of the methyl group on the piperidine ring influence the compound's properties?

A5: The position of the methyl group significantly impacts the physicochemical properties and reactivity of the molecule. For instance, 2-Methylpiperidine exhibits unique absorption behavior due to steric hindrance caused by the methyl group's proximity to the nitrogen atom. []

Q6: Can you elaborate on how the substitution on the piperidine ring influences the biodistribution of technetium-99m-nitrido complexes?

A6: Studies utilizing 99mTc-nitrido complexes of methylpiperidine dithioformate derivatives revealed that the position of the methyl substituent on the piperidine ring impacts biodistribution. [] These findings suggest potential for tailoring brain imaging agents by strategically modifying the piperidine ring. []

Q7: What are some applications of 3-Methylpiperidine derivatives?

A8: Derivatives of 3-Methylpiperidine are valuable building blocks in various applications. For example, they serve as precursors in the synthesis of: * Antibacterial and urease inhibitory 1,3,4-oxadiazole derivatives. []* Compounds exhibiting central nervous system (CNS) depressant activity. []* Potential cognitive enhancers targeting the GluA2 ligand-binding domain of AMPA receptors. []* Inhibitors of mammalian squalene epoxidase. []

Q8: Are there any studies on the use of 3-Methylpiperidine in carbon capture processes?

A9: Yes, 3-Methylpiperidine has been investigated as a potential absorbent in carbon capture processes. [] Its aqueous solutions exhibit liquid-liquid phase separation under specific conditions, potentially offering energy-efficient CO2 capture. []

Q9: How does the structure of 3-Methylpiperidine relate to its potential as a clathrate hydrate former?

A10: 3-Methylpiperidine, being a water-soluble isomer of C6H13N, has been identified as a new sH clathrate hydrate former. [] Its ability to form clathrate hydrates, especially under milder conditions than other known formers, makes it promising for applications requiring gas storage and transportation. []

Q10: Are there any ongoing research areas related to 3-Methylpiperidine?

A10: Research continues to explore the potential of 3-Methylpiperidine and its derivatives in various fields. Further investigations include:

- Optimizing the synthesis of 3-Methylpiperidine-based ionic liquids for electrochemical applications. [, ]

- Developing new synthetic routes for 3-Methylpiperidine derivatives with improved pharmacological properties. [, , , , ]

- Understanding the detailed interaction mechanisms of 3-Methylpiperidine derivatives with their biological targets. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.